molecular formula C13H19N3O4 B12096907 7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid

Cat. No.: B12096907
M. Wt: 281.31 g/mol
InChI Key: QZVBMAQYAXFHEW-UHFFFAOYSA-N
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Description

7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid is a complex organic compound with a molecular formula of C13H19N3O4 and a molecular weight of 281.31 g/mol . This compound is characterized by its imidazo[1,2-a]pyrazine core, which is a fused bicyclic structure, and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like triethylamine (TEA) or sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group can be selectively removed under acidic conditions, revealing the active amine functionality. This amine can then participate in various biochemical reactions, including binding to enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-[(tert-Butoxy)carbonyl]-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid stands out due to its specific imidazo[1,2-a]pyrazine core structure, which imparts unique chemical and biological properties. The presence of the Boc protecting group also allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

2-methyl-7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-3-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-8-10(11(17)18)16-6-5-15(7-9(16)14-8)12(19)20-13(2,3)4/h5-7H2,1-4H3,(H,17,18)

InChI Key

QZVBMAQYAXFHEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2CCN(CC2=N1)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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